Thioanisole

Description

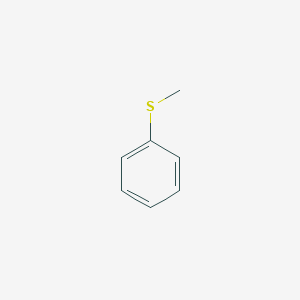

Methyl phenyl sulfide, also known as (methylthio)benzene or (1-thiaethyl)benzene, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. Methyl phenyl sulfide exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl phenyl sulfide is primarily located in the membrane (predicted from logP). Methyl phenyl sulfide participates in a number of enzymatic reactions. In particular, methyl phenyl sulfide can be biosynthesized from thiophenol. Methyl phenyl sulfide can also be converted into (methylsulfinyl)benzene. Methyl phenyl sulfide is a solvent, spicy, and toluene tasting compound that can be found in cereals and cereal products, coffee and coffee products, and herbs and spices. This makes methyl phenyl sulfide a potential biomarker for the consumption of these food products.

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKJADCVZUBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059217 | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour | |

| Record name | Methyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

188.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.968 | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

100-68-5 | |

| Record name | Thioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylsulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4K737YF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thioanisole (CAS 100-68-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioanisole, with the chemical formula C₇H₈S and CAS number 100-68-5, is an organosulfur compound and the simplest alkyl-aryl thioether.[1] This colorless to pale yellow liquid possesses a distinct, strong odor.[2][3] It is a versatile chemical intermediate with significant applications across various fields, including pharmaceuticals, agrochemicals, and materials science, primarily owing to the reactivity of its sulfur atom and the stability of the aromatic ring.[2][3] This guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, supplemented with detailed experimental protocols and graphical representations of its chemical behavior and utility.

Physicochemical Properties

This compound is insoluble in water but soluble in many organic solvents such as ethanol, ether, and benzene.[2][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 100-68-5 | [1] |

| Molecular Formula | C₇H₈S | [1] |

| Molar Mass | 124.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Strong, unpleasant, stench | [2][3][6] |

| Melting Point | -15 °C to -17 °C | [1][5][6] |

| Boiling Point | 188 °C to 193 °C at 1013 hPa | [1][5][6] |

| Density | 1.0533 - 1.057 g/cm³ at 20 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.587 | [4][7] |

| Flash Point | 73 °C (163.4 °F) | [5] |

| Vapor Pressure | 38.5 Pa at 20 °C | [5][7] |

| Water Solubility | <1 mg/L | [5][7] |

| LogP | 2.9 at 25 °C | [7] |

Synthesis of this compound

This compound is primarily synthesized through the methylation of thiophenol.[1] Various methylating agents can be employed, with common laboratory and industrial methods detailed below.

General Synthesis Workflow

The synthesis of this compound generally follows a two-step process involving the deprotonation of a thiol followed by nucleophilic substitution with a methylating agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Scimplify Blogs | this compound – Uses & Side Effects [scimplify.com]

- 3. This compound – Uses & Side Effects [blogs.scimplify.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Methyl phenyl sulfide CAS 100-68-5 | 820825 [merckmillipore.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. This compound | 100-68-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (Methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylsulfanyl)benzene, commonly known as thioanisole, is a pivotal sulfur-containing aromatic compound with broad applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the primary synthetic methodologies for (methylsulfanyl)benzene. Key synthesis routes, including the S-alkylation of thiophenol, gas-phase industrial processes, and methods starting from various aromatic precursors, are discussed in detail. This document includes structured data tables for quantitative comparison of reaction parameters, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

(Methylsulfanyl)benzene (C₆H₅SCH₃) is a colorless liquid with a characteristic odor, serving as a versatile building block in organic synthesis. Its thioether functionality allows for various chemical transformations, making it a valuable precursor for more complex molecules. The demand for efficient and scalable synthesis methods for (methylsulfanyl)benzene is driven by its use in the production of pharmaceuticals and other high-value chemicals. This guide aims to provide a detailed technical overview of the most relevant and effective synthesis methods reported to date.

Synthesis via S-Alkylation of Thiophenol

The S-alkylation of thiophenol is one of the most common and straightforward methods for the synthesis of (methylsulfanyl)benzene. This approach involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, followed by its reaction with a methylating agent.

Using Methyl Halides

Methyl iodide is a frequently used methylating agent for this transformation. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, offering high yields and relatively mild reaction conditions.

To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), thiophenol (9.1 mmol) is added. After stirring for 5 minutes, methyl iodide (11 mmol) is added dropwise, and the mixture is stirred for 5 hours at room temperature. The reaction is then quenched with water (10 mL), and the aqueous solution is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using 100% hexane as the eluent to yield (methylsulfanyl)benzene.[1]

Using Dimethyl Sulfate

Dimethyl sulfate is another effective methylating agent for the synthesis of this compound from thiophenol, typically carried out under alkaline conditions.

Using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green and non-toxic alternative to traditional methylating agents. The reaction of thiophenol with DMC can be performed under various conditions, including in the presence of a catalyst in an autoclave or in a continuous flow fixed-bed reactor.

In a 200 mL miniature autoclave, thiophenol and dimethyl carbonate (molar ratio of 1:1.5) are mixed with a composite catalyst (0.6% by weight of thiophenol), which consists of a mixture of NaBr, MgBr₂, Mn(NO₃)₂, and Fe(NO₃)₃. The reaction is carried out in a nitrogen atmosphere at 160°C and 4 MPa for 5 hours with stirring (150 r/min). After the reaction, the mixture is distilled and purified to obtain (methylsulfanyl)benzene.[2]

Industrial Scale Synthesis: Gas-Phase Alkylation

For large-scale production, gas-phase alkylation of phenyl mercaptan (thiophenol) is an economically viable method. This process typically utilizes a catalyst at elevated temperatures.

Using Methanol or Dimethyl Ether

Phenyl mercaptan can be reacted with methanol or dimethyl ether in the gaseous phase over a catalyst such as alumina, alumina-silica, or silica.

Phenyl mercaptan and a methylating agent (methanol or dimethyl ether) are passed through a heated reactor containing a catalyst bed (e.g., activated alumina). The reaction is typically conducted at a temperature range of 200°C to 500°C. The molar ratio of the methyl group from the alkylating agent to the phenyl group of phenyl mercaptan is generally maintained between 0.5:1 and 5:1. The product gas is then cooled to condense the (methylsulfanyl)benzene.[3]

Using Methyl Mercaptan or Dimethyl Sulfide

Similarly, methyl mercaptan or dimethyl sulfide can be used as the methylating agent in a gas-phase reaction with phenyl mercaptan over a solid catalyst.[3]

Synthesis from Other Aromatic Precursors

From Halobenzenes

A common method for forming aryl thioethers is the reaction of a halobenzene with a thiolate. (Methylsulfanyl)benzene can be synthesized from bromobenzene and sodium thiomethoxide.

In a suitable solvent, such as N,N-dimethylformamide (DMF), bromobenzene is reacted with an excess of sodium thiomethoxide. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is cooled, and the product is isolated through extraction and purified by distillation.

From Anilines via Diazonium Salts

Anilines can be converted to their corresponding diazonium salts, which can then be reacted with a sulfur nucleophile to introduce the methylthio group.

Aniline is first diazotized by treating it with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C). The resulting benzenediazonium salt is then reacted in situ with a solution of sodium thiomethoxide. The reaction mixture is allowed to warm to room temperature, and the (methylsulfanyl)benzene is extracted with an organic solvent and purified.

From Grignard Reagents

Phenylmagnesium bromide, a Grignard reagent, can be reacted with an electrophilic methyl-sulfur compound to form (methylsulfanyl)benzene.

A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent. This Grignard reagent is then added to a solution of dimethyl disulfide (CH₃SSCH₃) at a low temperature. The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is removed. The crude product is then purified by distillation to yield (methylsulfanyl)benzene.

Quantitative Data Summary

| Synthesis Method | Starting Materials | Methylating Agent | Catalyst/Base | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| S-Alkylation of Thiophenol | Thiophenol | Methyl Iodide | Sodium Hydroxide | Room Temp. | Atmospheric | 5 | 99 | [1] |

| S-Alkylation of Thiophenol | Thiophenol | Dimethyl Carbonate | Composite Catalyst | 160 | 4 | 5 | 98 | [2] |

| Gas-Phase Alkylation | Phenyl Mercaptan | Methanol/Dimethyl Ether | Alumina | 200-500 | Atmospheric | Continuous | Up to 96 | [3] |

| From Sodium Thiophenate | Sodium Thiophenate | Methyl Chloride | None | 145-180 | 7.7-10.5 | 3-7 | ≥98.1 | [4] |

Reaction Mechanisms and Workflows

S-Alkylation of Thiophenol with Methyl Iodide (Sₙ2 Mechanism)

Caption: Sₙ2 mechanism for the synthesis of (methylsulfanyl)benzene from thiophenol and methyl iodide.

Synthesis from Aniline via Diazonium Salt Workflow

Caption: Experimental workflow for the synthesis of (methylsulfanyl)benzene from aniline.

Logical Relationship of Key Synthesis Routes

References

- 1. iris.unive.it [iris.unive.it]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US4124646A - Process for producing this compound - Google Patents [patents.google.com]

- 4. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]

Thioanisole Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thioanisole (also known as methyl phenyl sulfide), a vital intermediate and reagent in organic synthesis, pharmaceutical development, and materials science. Understanding its solubility is critical for reaction optimization, purification, formulation, and analytical method development. This document details its solubility in various organic solvents, presents a standardized protocol for solubility determination, and illustrates the experimental workflow.

This compound: An Overview

This compound (C₇H₈S) is a colorless to pale yellow liquid characterized by a molecular weight of 124.21 g/mol .[1][2] It is the simplest alkyl-aryl thioether and serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its molecular structure, featuring a phenyl group attached to a methylsulfanyl group, governs its solubility, making it generally soluble in organic solvents while being poorly soluble in water.[3][4][5]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its qualitative solubility is well-established. The principle of "like dissolves like" is a strong predictor of its behavior; as a relatively nonpolar molecule, it readily dissolves in nonpolar and moderately polar organic solvents.

While the focus is on organic solvents, the limited solubility of this compound in water provides an important baseline for its hydrophobic character.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.506 mg/mL[1][2] |

| Water | Not Specified | < 1 mg/L[6][7][8] |

This compound exhibits high solubility in a variety of common organic solvents. The following table summarizes this information based on available chemical literature.

| Solvent | Chemical Class | Reported Solubility |

| Alcohols (general) | Polar Protic | Soluble[1][2][5] |

| Benzene | Aromatic Hydrocarbon | Soluble[2][5] |

| Chloroform | Halogenated Hydrocarbon | Highly Soluble[3] |

| Diethyl Ether | Ether | Soluble[2][5] |

| Ethyl Acetate | Ester | Highly Soluble[3] |

| Hexane | Aliphatic Hydrocarbon | Highly Soluble[3] |

| Oils (general) | Lipid | Soluble[1][2][5] |

| Toluene | Aromatic Hydrocarbon | Soluble |

Experimental Protocol: Equilibrium Solubility Determination

For researchers requiring precise quantitative data, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] The following protocol provides a detailed methodology for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Principle: An excess amount of this compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved phases. The saturated solution is then carefully separated from the excess solute, and the concentration of this compound in the solution is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment:

-

This compound (≥99% purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[9]

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare a series of calibration standards (typically 5-7) covering the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a visible quantity of undissolved this compound remains at equilibrium.

-

Record the exact mass of this compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

-

To ensure complete separation of the undissolved this compound, centrifuge the vials at a moderate speed.[9]

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microscopic particles.[9] This step is critical to prevent artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result from the previous step by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask method for determining solubility is illustrated below.

References

- 1. This compound | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 100-68-5 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 6. This compound | 100-68-5 [chemicalbook.com]

- 7. This compound CAS#: 100-68-5 [m.chemicalbook.com]

- 8. 100-68-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

Physical and chemical properties of methyl phenyl sulfide

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenyl Sulfide

Abstract

Methyl phenyl sulfide, also commonly known as thioanisole, is an organosulfur compound and the simplest alkyl-aryl thioether.[1][2] With the chemical formula C₆H₅SCH₃, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical Properties

Methyl phenyl sulfide is a colorless to pale yellow liquid characterized by a strong, unpleasant, sulfurous odor.[3][5][6] It is insoluble in water but soluble in common organic solvents such as alcohol, oils, and acetone.[3][6][7][8][9] Its physical properties are critical for its handling, storage, and application in various chemical processes.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈S | [1][6] |

| Molecular Weight | 124.20 - 124.21 g/mol | [3][9][10] |

| CAS Number | 100-68-5 | [1][6] |

| Appearance | Colorless to pale yellow clear liquid | [3][5][6] |

| Melting Point | -15 °C to -17 °C | [6][10][11] |

| Boiling Point | 188 - 194.3 °C @ 760 mmHg | [3][6][8][11] |

| Density | 1.053 - 1.057 g/cm³ @ 20 °C | [4][8][10][11] |

| Refractive Index | 1.5868 - 1.587 @ 20 °C | [3][4] |

| Vapor Pressure | 0.662 mmHg @ 25 °C; 38.5 Pa @ 20 °C | [3][5][10][11] |

| Flash Point | 57.22 °C (TCC) - 73 °C | [5][6][10][11] |

| Solubility | Insoluble in water; Soluble in alcohol, oils | [3][5][7][8][9][12] |

| logP (o/w) | 2.74 | [5][9][13] |

Chemical Properties and Reactivity

The chemical behavior of methyl phenyl sulfide is dictated by the sulfur atom, the adjacent methyl group, and the aromatic phenyl ring.

Oxidation

The most straightforward reaction of methyl phenyl sulfide is the oxidation of the sulfur atom.[2] This process can be controlled to yield either the sulfoxide or the sulfone.

-

Formation of Methyl Phenyl Sulfoxide: Oxidation with a single equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate, selectively converts the sulfide to methyl phenyl sulfoxide (CH₃S(O)C₆H₅).[14][15][16][17] This reaction is a prototypical example of producing a chiral sulfoxide.[17]

-

Formation of Methyl Phenyl Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or excess oxidant, yields methyl phenyl sulfone (CH₃SO₂C₆H₅).[2][18] Biocatalytic oxidation using organisms like Aspergillus ochraceus can also produce the corresponding sulfone.[18]

Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

Reactions at the Methyl Group

The methyl protons of this compound are acidic enough to be deprotonated by strong bases. Treatment with alkyllithium reagents, such as n-butyllithium, abstracts a proton from the methyl group to form C₆H₅SCH₂Li.[2] This lithiated species is a potent nucleophile that can be used in various carbon-carbon bond-forming reactions.[2]

Oxidative Coupling

Using certain oxovanadium complexes, methyl phenyl sulfide can undergo oxidative coupling reactions via the formation of a sulfonium intermediate.[19]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of methyl phenyl sulfide.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of methyl phenyl sulfide shows characteristic bands, including a medium to weak S-CH₃ rocking vibration around 1080-1090 cm⁻¹.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will typically show a singlet for the methyl (–SCH₃) protons and a series of multiplets in the aromatic region for the phenyl (–C₆H₅) protons.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon and distinct signals for the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectral data for methyl phenyl sulfide is widely available and used for confirming its molecular weight and fragmentation pattern.[21]

Caption: A typical analytical workflow for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and modification of methyl phenyl sulfide in a laboratory setting.

Synthesis of Methyl Phenyl Sulfide

Several methods are available for the preparation of methyl phenyl sulfide. One common method involves the methylation of thiophenol. Another proceeds via the diazotization of aniline.[4] A documented lab-scale synthesis is provided below.

Method: From Chloromethyl Phenyl Sulfide and a Grignard Reagent [8] This procedure describes the synthesis from chloromethyl phenyl sulfide and t-butylmagnesium chloride.

-

Prepare Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a Grignard reagent from 13 g of magnesium and 47.5 g (0.58 mole) of t-butyl chloride in 300 mL of anhydrous ether.

-

Addition: To the prepared Grignard reagent, add a solution of 39.6 g (0.25 mole) of chloromethyl phenyl sulfide in 100 mL of ether over a period of 30 minutes.

-

Reaction: Heat the mixture for 30 minutes.

-

Workup: After standing overnight, hydrolyze the reaction mixture with water.

-

Purification: Distill the organic layer to yield methyl phenyl sulfide. The identity can be confirmed by oxidation to the corresponding sulfone and performing a mixed melting point determination with an authentic sample.[8]

Caption: Common synthetic pathways to methyl phenyl sulfide.

Experimental Protocol: Oxidation to Methyl Phenyl Sulfoxide

This protocol is adapted from a standard procedure for the selective oxidation of sulfides.[15]

-

Dissolution: Dissolve methyl phenyl sulfide (this compound) in a suitable solvent like methanol in a round-bottom flask.[15]

-

Cooling: Place the flask in an ice bath to maintain a low temperature, which is necessary to prevent over-oxidation to the sulfone.[15]

-

Reagent Addition: Slowly add a solution of one equivalent of sodium periodate (NaIO₄) in water to the stirred sulfide solution.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Workup: Once the reaction is complete, filter the mixture to remove the sodium iodate byproduct.

-

Extraction: Extract the filtrate with a suitable organic solvent, such as methylene chloride.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl phenyl sulfoxide. Further purification can be achieved by chromatography or crystallization.[15]

Conclusion

Methyl phenyl sulfide is a foundational molecule in organic sulfur chemistry with well-defined physical and chemical properties. Its reactivity, particularly at the sulfur atom, allows for the synthesis of valuable sulfoxide and sulfone derivatives. The experimental protocols and data presented in this guide offer a technical resource for scientists engaged in synthetic chemistry and drug development, facilitating the effective use and manipulation of this versatile compound.

References

- 1. Methyl phenyl sulphide [himedialabs.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Methyl phenyl sulfide(100-68-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Methyl phenyl sulphide [chembk.com]

- 5. methyl phenyl sulfide, 100-68-5 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. Food safety and quality: details [fao.org]

- 8. methyl phenyl sulfide [chemister.ru]

- 9. This compound | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Methyl phenyl sulfide for synthesis | 100-68-5 [sigmaaldrich.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound [stenutz.eu]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]

- 18. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Reaction Mechanisms of Thioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of thioanisole (methylthiobenzene), a versatile sulfur-containing aromatic compound. This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This document details the primary transformations of this compound, including reactions at the sulfur atom, on the aromatic ring, and at the methyl group. Each section includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of this compound chemistry.

Synthesis of this compound

This compound is most commonly synthesized by the methylation of thiophenol.[1] Several methods have been developed to achieve this transformation with high efficiency.

Synthesis via Alkylation of Thiophenol with Methyl Iodide

A widely used and high-yielding laboratory method involves the deprotonation of thiophenol with a base, followed by nucleophilic substitution with methyl iodide.[1]

Experimental Protocol: [1]

-

To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).

-

Stir the mixture for 5 minutes.

-

Add methyl iodide (11 mmol) dropwise to the solution.

-

Continue stirring at room temperature for 5 hours.

-

Quench the reaction with water (10 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic fractions, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford this compound.

Quantitative Data:

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | NaOH | Ethanol | Room Temp. | 5 | 99 | [1] |

Synthesis using Dimethyl Carbonate

A greener alternative for the methylation of thiophenol utilizes dimethyl carbonate as the methylating agent in the presence of a composite catalyst.[2]

Experimental Protocol: [2]

-

Prepare a composite catalyst by mixing NaBr and MgBr₂ (85 mol%) with Mn(NO₃)₂ and Fe(NO₃)₃ (15 mol%).

-

In a 200 mL miniature autoclave, add thiophenol and dimethyl carbonate in a molar ratio of 1:1.5.

-

Add the composite catalyst, with its mass being 0.6% of the mass of thiophenol.

-

Stir the reaction mixture at 150 rpm under a nitrogen atmosphere.

-

Heat the reaction to 160 °C at a pressure of 4 MPa for 5 hours.

-

After the reaction, purify the product by distillation.

Quantitative Data:

| Thiophenol:Dimethyl Carbonate (molar ratio) | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1:2 | 65% (NaBr/MgBr₂), 35% (Mn(NO₃)₂/Fe(NO₃)₃) | 130 | 6 | 6 | 78 | 77 | [2] |

| 1:1.2 | 70% (LiBr/CaBr₂), 30% (Zn(NO₃)₂/Fe(NO₃)₃) | 150 | 5 | 5 | 90 | 85 | [2] |

| 1:1.5 | 85% (NaBr/MgBr₂), 15% (Mn(NO₃)₂/Fe(NO₃)₃) | 160 | 4 | 5 | 100 | 98 | [2] |

Reactions at the Sulfur Atom: Oxidation

The sulfur atom in this compound can be selectively oxidized to form methyl phenyl sulfoxide and subsequently methyl phenyl sulfone. These oxidized products are valuable intermediates in organic synthesis, particularly in the preparation of chiral sulfoxides for asymmetric synthesis and as building blocks for various pharmaceuticals.[3]

Oxidation to Methyl Phenyl Sulfoxide

The selective oxidation of this compound to its corresponding sulfoxide can be achieved using a variety of oxidizing agents.

A common and efficient method for the preparation of methyl phenyl sulfoxide involves the use of sodium metaperiodate.[4]

Experimental Protocol: [4]

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer, place powdered sodium metaperiodate (22.5 g, 0.105 mole) and 210 mL of water.

-

Cool the mixture in an ice bath while stirring.

-

Add this compound (12.4 g, 0.100 mole) to the cooled mixture.

-

Stir the reaction mixture for 15 hours at ice-bath temperature.

-

Filter the reaction mixture through a Büchner funnel and wash the filter cake of sodium iodate with three 30 mL portions of methylene chloride.

-

Separate the methylene chloride layer from the filtrate and extract the aqueous layer with three 100 mL portions of methylene chloride.

-

Combine the methylene chloride extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude sulfoxide.

-

Purify the crude product by vacuum distillation to afford pure methyl phenyl sulfoxide.

Quantitative Data:

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| NaIO₄ | Water/CH₂Cl₂ | Ice-bath | 15 | 91 | [4] |

Hydrogen peroxide serves as a green and atom-economical oxidant for the conversion of this compound to its sulfoxide, often in the presence of a catalyst.[5]

Experimental Workflow for Catalytic Oxidation:

Caption: General workflow for the catalytic oxidation of this compound.

Oxidation to Methyl Phenyl Sulfone

Further oxidation of methyl phenyl sulfoxide or direct oxidation of this compound leads to the formation of methyl phenyl sulfone.

A combination of hydrogen peroxide and acetic acid in the presence of a solid acid catalyst like Amberlyst 15 provides an effective method for the complete oxidation of this compound to its sulfone.[6][7]

-

In a reaction vessel, combine this compound (1 mmol), acetic acid (98 mmol, 5.7 mL), and Amberlyst 15 (56 mg).

-

Add 30% hydrogen peroxide (3.53 mmol) to the mixture.

-

Heat the reaction to 50 °C and monitor the progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion (typically within 70 minutes for full conversion), cool the reaction mixture.

-

Filter to remove the catalyst and proceed with standard work-up and purification.

Quantitative Data:

| Time (min) | This compound (%) | Methyl Phenyl Sulfoxide (%) | Methyl Phenyl Sulfone (%) | Reference |

| 10 | 17 | 65.8 | 17.2 | [6] |

| 70 | 0 | 0 | 100 | [6] |

Reaction Mechanism:

Caption: Two-step oxidation of this compound to methyl phenyl sulfone.

Electrophilic Aromatic Substitution

The methylthio (-SCH₃) group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. The sulfur atom can donate its lone pair of electrons to stabilize the arenium ion intermediate.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound is a key reaction for the synthesis of 4-(methylthio)acetophenone, an important intermediate in the production of pharmaceuticals like Rofecoxib (Vioxx).[8]

Experimental Protocol (using a solid acid catalyst): [8]

-

In a suitable reactor, charge this compound, acetic anhydride (e.g., 1:3 molar ratio), and a solid acid catalyst such as Amberlyst-15 (e.g., 0.1 g/cm³).

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) with stirring.

-

Monitor the reaction progress.

-

Upon completion, cool the mixture, filter the catalyst, and purify the product.

Quantitative Data for Friedel-Crafts Acylation:

| Acylating Agent | Catalyst | Temperature (°C) | Yield of 4-(methylthio)acetophenone (%) | Reference |

| Acetic Anhydride | Amberlyst-15 | 70 | >98 (selectivity) | [9] |

| Acetic Anhydride | FeCl₃·6H₂O in TAAILs | 60 | 94 | [4] |

Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts acylation of this compound.

Halogenation

This compound can be selectively halogenated, primarily at the para position, using appropriate halogenating agents and catalysts.

Experimental Protocol: [10]

-

In a one-liter four-necked flask, charge this compound (124.2 g, 1.00 mole) and iron(II) chloride (0.32 g, 0.002 mole).

-

Add bromine (160.0 g, 1.00 mole) dropwise with stirring at 50 °C over 4 hours.

-

Allow the reaction to proceed for an additional hour.

-

After cooling, add methanol and then water to precipitate the product.

-

Collect the crystalline precipitate by filtration and dry to obtain 4-bromothis compound.

Quantitative Data for Bromination:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Iron(II) chloride | 50 | 5 | 78.5 | >99.95 | [10] |

| Aluminum chloride | 5 | 4+ | 78.0 | >99.95 | [10] |

| Boron trifluoride | 50 | 4+ | 76.2 | >99.95 | [10] |

Nitration

The nitration of this compound typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

General Procedure (Illustrative):

-

Cool a mixture of concentrated sulfuric acid in a flask using an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while keeping the temperature low.

-

Add this compound dropwise to the nitrating mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with water, and purify the crude product, typically by recrystallization, to separate the isomers.

Nucleophilic Aromatic Substitution

For nucleophilic aromatic substitution (SNAr) to occur on a this compound derivative, the aromatic ring must be activated by strong electron-withdrawing groups, such as a nitro group, typically in the ortho or para position to a good leaving group.

Synthesis of 4-Nitrothis compound and Subsequent Substitution

A common route involves the nucleophilic aromatic substitution of 4-nitrochlorobenzene with a sulfide source, followed by methylation to give 4-nitrothis compound. This product can then undergo further nucleophilic substitution.

Experimental Protocol for Synthesis of 4-Nitrothis compound: [1]

-

React 4-nitrochlorobenzene with sodium disulfide (Na₂S₂) in a polar protic solvent like methanol at 50-70 °C to form sodium 4-nitrothiophenolate.

-

In a subsequent step, methylate the thiophenolate intermediate using a methylating agent such as methyl chloride at 27-35 °C.

-

A one-pot synthesis is also possible, where after the formation of the thiophenolate, the methylating agent is added to the same reaction vessel.

Quantitative Data for 4-Nitrothis compound Synthesis: [1]

| Starting Material | Reagents | Overall Yield (%) |

| 4-Nitrochlorobenzene | 1. Na₂S₂, 2. CH₃Cl | ~75 |

Experimental Protocol for Nucleophilic Substitution of 4-Nitrothis compound: [1]

-

Dissolve 4-nitrothis compound in a suitable solvent.

-

Add a nucleophile, such as sodium methoxide in methanol.

-

Heat the reaction mixture (e.g., at reflux) and monitor its progress.

-

Upon completion, cool the reaction, perform an aqueous work-up, and extract the product.

-

Purify the product by chromatography or recrystallization.

Reaction Mechanism of SNAr:

References

- 1. Buy 4-Nitrothis compound | 701-57-5 [smolecule.com]

- 2. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. This compound | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL PHENYL SULFOXIDE(1193-82-4) 1H NMR spectrum [chemicalbook.com]

- 7. METHYL PHENYL SULFOXIDE(1193-82-4) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Kinetic Support for the Generation of a Phenylsulfenium Ion Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Thioanisole from Thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of thioanisole (methyl phenyl sulfide) from thiophenol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key methods. Additionally, it includes diagrams illustrating reaction mechanisms and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, an organosulfur compound with the chemical formula C₆H₅SCH₃, is a key building block in organic synthesis.[1][2] Its preparation from thiophenol is a fundamental transformation, typically achieved through the methylation of the thiol group. The choice of synthetic method depends on factors such as desired yield, purity, scale, cost, and environmental considerations. This guide explores the most common and effective methods for this conversion.

Synthetic Methodologies

The primary methods for the synthesis of this compound from thiophenol involve the S-methylation of the thiophenol. This is typically accomplished via a nucleophilic substitution reaction where the thiophenolate anion, a potent nucleophile, attacks a methylating agent. The main approaches are:

-

Classical S-alkylation (Williamson-type Synthesis): This widely used method involves the deprotonation of thiophenol with a base to form the thiophenolate anion, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate.[3][4]

-

Green Synthesis with Dimethyl Carbonate (DMC): This method employs a more environmentally benign methylating agent, dimethyl carbonate, often in the presence of a catalyst.[5][6]

-

Phase-Transfer Catalysis (PTC): This technique can be employed to facilitate the reaction between the water-soluble thiophenolate and an organic-soluble methylating agent, enhancing reaction rates and yields.[7]

A comparison of these methodologies is presented in the following sections.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic routes to this compound from thiophenol.

Table 1: Classical S-alkylation with Methyl Iodide

| Parameter | Value | Reference |

| Methylating Agent | Methyl Iodide (CH₃I) | [8] |

| Base | Sodium Hydroxide (NaOH) | [8] |

| Solvent | Ethanol (EtOH) | [8] |

| Reactant Ratio (Thiophenol:NaOH:CH₃I) | 1 : 1.2 : 1.2 | [8] |

| Reaction Temperature | Room Temperature (20 °C) | [8] |

| Reaction Time | 5 hours | [8] |

| Yield | 99% | [8] |

Table 2: Green Synthesis with Dimethyl Carbonate

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Reference |

| Methylating Agent | Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) | [5] |

| Catalyst | Composite Catalyst¹ | Composite Catalyst² | Composite Catalyst³ | [5] |

| Reactant Ratio (Thiophenol:DMC) | 1 : 2 (molar) | 1 : 1.2 (molar) | 1 : 1.5 (molar) | [5] |

| Reaction Temperature | 130 °C | 150 °C | 160 °C | [5] |

| Reaction Pressure | 6 MPa | 5 MPa | 4 MPa | [5] |

| Reaction Time | 6 hours | 5 hours | 5 hours | [5] |

| Yield | 77% | 85% | 98% | [5] |

¹ 65% (mol) NaBr/MgBr₂ and 35% (mol) Mn(NO₃)₂/Fe(NO₃)₃ ² 70% (mol) LiBr/CaBr₂ and 30% (mol) Zn(NO₃)₂/Fe(NO₃)₃ ³ 85% (mol) NaBr/MgBr₂ and 15% (mol) Mn(NO₃)₂/Fe(NO₃)₃

Experimental Protocols

Protocol 1: Classical S-alkylation with Methyl Iodide

This protocol is based on a high-yield synthesis of this compound.[8]

Materials:

-

Thiophenol (9.1 mmol)

-

Sodium Hydroxide (11 mmol)

-

Methyl Iodide (11 mmol)

-

Ethanol (1 mL)

-

Water (10 mL)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Hexane

Procedure:

-

To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL), add thiophenol (9.1 mmol).

-

Stir the mixture for 5 minutes at room temperature.

-

Add methyl iodide (11 mmol) dropwise to the reaction mixture.

-

Continue stirring for 5 hours at room temperature.

-

Quench the reaction with water (10 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic fractions and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 100% hexane as the eluent to afford this compound.

Expected Outcome: A colorless oil with a yield of approximately 99%.[8]

Protocol 2: Green Synthesis with Dimethyl Carbonate

This protocol is adapted from a patented method demonstrating a high-yield, environmentally conscious approach.[5]

Materials:

-

Thiophenol

-

Dimethyl Carbonate

-

Composite Catalyst (e.g., 85% NaBr/MgBr₂ and 15% Mn(NO₃)₂/Fe(NO₃)₃ by mole percent)

-

Nitrogen gas

Procedure:

-

In a high-pressure autoclave, add thiophenol and dimethyl carbonate in a molar ratio of 1:1.5.

-

Add the composite catalyst, with its mass being 0.6% of the mass of thiophenol.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the reactor to 4 MPa with nitrogen.

-

Set the stirring speed to 150 r/min and heat the reaction mixture to 160 °C.

-

Maintain these conditions for 5 hours.

-

After the reaction, cool the autoclave to room temperature and carefully vent the pressure.

-

The reaction mixture can be purified by distillation to obtain this compound.

Expected Outcome: A conversion of thiophenol of 100% and a this compound yield of 98%.[5]

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the S_N2 reaction mechanism for the synthesis of this compound from thiophenol using a methyl halide.

Caption: S_N2 mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Decision-Making Diagram for Method Selection

This diagram provides a logical approach for selecting the most appropriate synthetic method based on key criteria.

Caption: Decision tree for selecting a this compound synthesis method.

Conclusion

The preparation of this compound from thiophenol can be achieved through several effective methods. The classical Williamson-type synthesis using methyl iodide offers high yields and straightforward execution. For applications where environmental impact and safety are paramount, the use of dimethyl carbonate presents a greener alternative, capable of achieving excellent yields under optimized conditions. The choice of the most suitable method will be guided by the specific requirements of the research or development project, including scale, cost, safety, and environmental regulations. This guide provides the necessary technical details to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Method for synthesizing this compound by using thiophenol and dimethyl carbonate as raw materials - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Thioanisole safety and handling precautions

An In-depth Technical Guide to Thioanisole: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 100-68-5). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as methyl phenyl sulfide, is a colorless to light yellow liquid with a strong, unpleasant, stench-like odor.[1][2][3] It is an aryl sulfide, where a methyl group is attached to a benzene ring through a sulfur atom.[2] It is stable under normal conditions and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a flavoring agent.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8S | [1][2][4][5][6][7] |

| Molecular Weight | 124.21 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Unpleasant, stench | [1][2][6][8] |

| Melting Point | -15 °C (5 °F) | [1][3][6] |

| Boiling Point | 188 °C (370.4 °F) | [1][3][6] |

| Density | 1.057 - 1.058 g/mL at 20-25 °C | [1][3] |

| Flash Point | 73 °C (163.4 °F) | [1] |

| Solubility | Insoluble in water; soluble in alcohol and ether.[1][4][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[10] It is a combustible liquid and harmful if swallowed.[1][11] It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[1][12] Inhalation may cause respiratory irritation, drowsiness, and dizziness.[6][10]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Toxicological Data

Toxicological studies indicate that this compound is harmful. The primary routes of exposure are ingestion, inhalation, and skin contact.

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value |

| Oral (LD50) | Rat | 891 mg/kg |

| Intravenous (LD50) | Mouse | 56 mg/kg |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

General Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][10][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[1][6][10][14] Do not wear contact lenses.[10]

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[1][5][6] Use non-sparking tools.[8][10][14]

-

Static Discharge: Take precautionary measures against static discharge.[11][15][16] Earth all lines and equipment.[10]

-

Hygiene: Avoid eating, drinking, or smoking in the handling area.[8][10][14] Wash hands thoroughly after handling.[6][8][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[10]

-

Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][5][10][14] Store away from incompatible materials such as strong oxidizing agents.[5][10]

Emergency Procedures

First-Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water.[6][12] Do NOT induce vomiting.[6][8][12] Seek immediate medical attention.[8][12]

-

Inhalation: Move the person to fresh air.[1][8][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][8] Seek medical attention.[1][8][12]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush skin with plenty of water and soap for at least 15 minutes.[1][8][10] Seek medical attention if irritation persists.[1][8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][10][12] Remove contact lenses if present and easy to do.[8][12] Seek immediate medical attention.[8][12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8][10][14] A water spray can be used to cool fire-exposed containers.[1][6][10]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[12]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][10] Hazardous combustion products include carbon oxides (CO, CO2) and sulfur oxides.[1][6][8][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][8][10][14]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area.[8][14] Remove all sources of ignition.[5][6][10][14] Ensure adequate ventilation.[6][8] Wear appropriate PPE.[6][10][14]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[6][10]

-

Containment and Cleanup: For small spills, absorb with an inert material such as vermiculite, sand, or earth.[5][10] For large spills, dike the area to contain the spill.[8] Collect the absorbed material and spilled liquid into a labeled container for disposal using spark-proof tools.[8][10][14]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows for handling this compound.

Caption: Workflow for handling a this compound spill.

Caption: General laboratory safety precautions for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 100-68-5 [chemicalbook.com]

- 4. Buy this compound | 100-68-5 [smolecule.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.ch [fishersci.ch]

- 8. synquestlabs.com [synquestlabs.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. lobachemie.com [lobachemie.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 100-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. This compound | 100-68-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Thioanisole molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of Thioanisole

Overview

This compound, also known by its IUPAC name methylsulfanylbenzene, is an organosulfur compound and the simplest alkyl-aryl thioether.[1] It serves as a crucial building block and reagent in organic synthesis. This document provides a detailed summary of its molecular formula and weight, along with the standard methodologies employed for their experimental determination, tailored for researchers and professionals in drug development and chemical sciences.

Core Molecular Data

The fundamental molecular properties of this compound are well-established. Quantitative data from various chemical databases are summarized below for clarity and reference.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈S | PubChem[2], Santa Cruz Biotechnology[3] |

| CH₃SC₆H₅ | Wikipedia[1] | |

| Molecular Weight | 124.21 g/mol | PubChem[2] |

| 124.20 g/mol | Santa Cruz Biotechnology[3], TCI America[4] | |

| IUPAC Name | methylsulfanylbenzene | PubChem[2], Fisher Scientific[5] |

| CAS Number | 100-68-5 | Santa Cruz Biotechnology[3], TCI America[4] |

| Synonyms | Methyl phenyl sulfide, Thioanisol, Methylthiobenzene | PubChem[2], Fisher Scientific[5] |

Experimental Determination Protocols

The molecular weight and formula of a compound like this compound are typically confirmed using a combination of mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a primary technique for measuring the molecular weight of a compound with high precision.

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the monoisotopic mass.

-

Methodology:

-

Sample Preparation: A dilute solution of high-purity (≥99%) this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for a volatile, stable molecule like this compound. The high-energy electrons bombard the sample, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion. For this compound, this peak would be observed at an m/z value corresponding to the mass of the most abundant isotopes (¹²C₇¹H₈³²S), which is approximately 124.

-

Elemental Analysis for Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, S) in the compound, which is used to confirm the empirical and molecular formula.

-

Objective: To quantitatively determine the percentage of carbon, hydrogen, and sulfur in a pure sample of this compound.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of pure this compound is used.

-

Combustion: The sample is combusted in a furnace at high temperatures (typically >900°C) in a stream of pure oxygen.

-

Product Separation: The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are passed through a series of columns that separate them.

-

Quantification: The amounts of CO₂, H₂O, and SO₂ are measured using detectors (e.g., thermal conductivity or infrared detectors).

-

Calculation: The mass percentages of C, H, and S in the original sample are calculated from the masses of their respective oxides. The results are then compared to the theoretical percentages calculated from the molecular formula (C₇H₈S):

-

Theoretical %C = (7 * 12.011) / 124.21 * 100% ≈ 67.69%

-

Theoretical %H = (8 * 1.008) / 124.21 * 100% ≈ 6.49%

-

Theoretical %S = (1 * 32.07) / 124.21 * 100% ≈ 25.82%

-

-

Visualization of Workflow

The logical flow for the characterization of a known chemical standard like this compound is depicted below. This process ensures the identity and purity of the compound through systematic analytical steps.

Caption: Workflow for the experimental confirmation of this compound's molecular properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Thioanisole (Methyl Phenyl Sulfide)

This guide provides a comprehensive overview of this compound, also known as Methyl Phenyl Sulfide. It covers its nomenclature, physicochemical properties, synthesis protocols, key chemical reactions, and significant applications in research and industry.

Nomenclature and Identification

This compound is an organosulfur compound and the simplest alkyl-aryl thioether.[1] It is structurally analogous to anisole, with the ether oxygen replaced by a sulfur atom.[1] The compound is identified by numerous synonyms and registry numbers across various chemical databases.

Table 1: Alternate Names and Identifiers for this compound

| Type | Identifier | Reference |

| Preferred IUPAC Name | (Methylsulfanyl)benzene | [1][2] |

| Common Name | This compound | [2][3] |

| Systematic Name | Methyl Phenyl Sulfide | [2][4] |

| CAS Registry Number | 100-68-5 | [2][4][5] |

| EC Number | 202-878-2 | [1][6] |

| UNII | BB4K737YF4 | [1] |

| PubChem CID | 7520 | [1][2] |

| Synonyms | (Methylthio)benzene | [2][5][7] |

| Benzene, (methylthio)- | [2][5] | |

| Phenyl Methyl Sulfide | [1][2] | |

| Thioanisol | [2][7] | |

| Phenylthiomethane | [2][7] | |

| 1-Phenyl-1-thiaethane | [2][8] | |

| Methyl Phenyl Thioether | [2][7] | |

| Methylsulfanylbenzene | [2][9] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[3][10] It is insoluble in water but soluble in many organic solvents, including ethanol, ether, and benzene.[10][11]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈S | [2][4] |

| Molar Mass | 124.20 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3][10] |

| Density | 1.057 g/mL at 20 °C | [3] |

| Melting Point | -15 °C | [1][2][3] |

| Boiling Point | 188 °C | [1][3] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.587 | [3] |

| LogP | 2.74 | [2] |

| CAS Number | 100-68-5 | [2][4][5] |

Synthesis and Experimental Protocols

This compound can be prepared via several methods, most commonly through the methylation of thiophenol.[1] Alternative alkylating agents and reaction conditions have also been explored to optimize yield and process safety.

Protocol: Synthesis via Methylation of Thiophenol with Methyl Iodide

This method is a standard laboratory procedure for synthesizing thioethers from thiols.

Principle: The acidic thiol proton of thiophenol is removed by a base (e.g., NaOH) to form the thiophenolate anion, a potent nucleophile. This anion then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the thioether.[12]

Methodology: [13]

-

Base Preparation: Dissolve sodium hydroxide (11 mmol) in ethanol (1 mL) in a suitable reaction flask.

-

Thiophenolate Formation: Add thiophenol (9.1 mmol) to the ethanolic NaOH solution. Stir the mixture for 5 minutes at room temperature.

-

Alkylation: Add methyl iodide (11 mmol) dropwise to the reaction mixture. Continue stirring for 5 hours at room temperature.

-

Workup: Quench the reaction by adding deionized water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using 100% hexane as the eluent, to yield pure this compound (Reported Yield: 99%).[13]

Alternative Synthesis Methods

-

Using Dimethyl Sulfate or Dimethyl Carbonate: These reagents can be used as alternative methylating agents in place of methyl iodide.[14]

-